molecular formula C6H14ClNO B1530464 6-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-02-9

6-Methyl-1,4-oxazepane hydrochloride

Cat. No. B1530464
M. Wt: 151.63 g/mol
InChI Key: GFLYPKSJXYATIR-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

To a solution of 4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane (3.24 g, 13.8 mmol) in 1,2-dichloroethane (23 ml) was added 1-chloroethyl chloroformate (4.93 g, 34.5 mmol) at room temperature. The mixture was refluxed for 7 hours. The reaction mixture was cooled to room temperature and then methanol (30 ml) was added. The mixture was refluxed for 5 hours and concentrated in vacuo. This crude product was washed with hexane, dried under reduced pressure to afford 6-methyl-[1,4]oxazepane hydrochloride as white solid (1.73 g, 83%).
Name
4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[CH2:14][CH:13]([CH3:15])[CH2:12][O:11][CH2:10][CH2:9]2)=CC=1.[Cl:18]C(OC(Cl)C)=O.CO>ClCCCl>[ClH:18].[CH3:15][CH:13]1[CH2:12][O:11][CH2:10][CH2:9][NH:8][CH2:14]1 |f:4.5|

Inputs

Step One
Name
4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane
Quantity
3.24 g
Type
reactant
Smiles
COC1=CC=C(CN2CCOCC(C2)C)C=C1
Name
Quantity
4.93 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
This crude product was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1CNCCOC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.